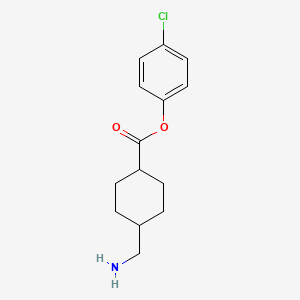
4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a chlorophenyl group and an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where chlorobenzene reacts with the cyclohexane ring in the presence of a Lewis acid catalyst.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, a secondary amine, and the cyclohexane derivative react to form the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylic acid
- 4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxamide
Uniqueness
4-Chlorophenyl 4-(aminomethyl)cyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61499-21-6 |
|---|---|
Molekularformel |
C14H18ClNO2 |
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
(4-chlorophenyl) 4-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c15-12-5-7-13(8-6-12)18-14(17)11-3-1-10(9-16)2-4-11/h5-8,10-11H,1-4,9,16H2 |
InChI-Schlüssel |
GBPURGFDASUIAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN)C(=O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



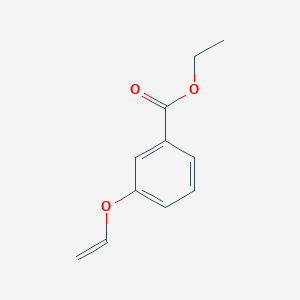
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
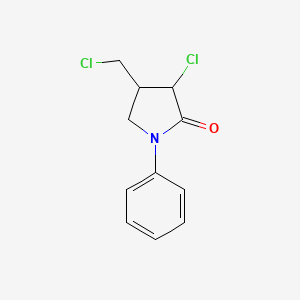
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
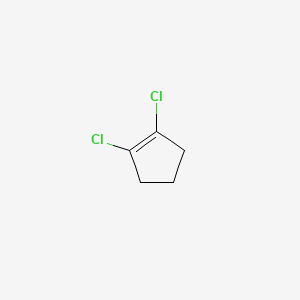
![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

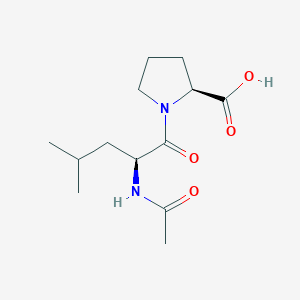
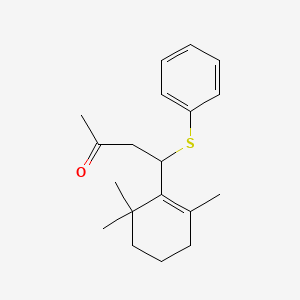
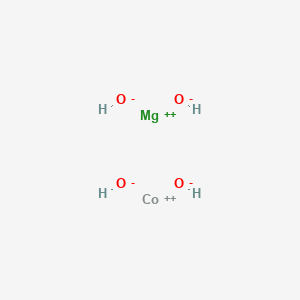
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
